Valeryl-L-carnitineChloride
Overview
Description
Valeryl-L-carnitine (chloride) is a short-chain acylcarnitine and a derivative of L-carnitine. It is known for its role in the metabolism of fatty acids and is used as an internal standard for the quantification of valeryl-L-carnitine in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeryl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of valeryl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the esterification of L-carnitine with valeryl chloride under controlled conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Valeryl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to L-carnitine.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces L-carnitine.
Substitution: Produces various substituted carnitine derivatives
Scientific Research Applications
Valeryl-L-carnitine (chloride) has a wide range of applications in scientific research:
Mechanism of Action
Valeryl-L-carnitine (chloride) exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is essential for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another acylcarnitine with a shorter acetyl group.
Propionyl-L-carnitine: Contains a propionyl group instead of a valeryl group.
Butyryl-L-carnitine: Contains a butyryl group.
Uniqueness
Valeryl-L-carnitine (chloride) is unique due to its specific valeryl group, which influences its metabolic and transport properties. Compared to other acylcarnitines, it has distinct applications in research related to fatty acid metabolism and mitochondrial function .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPVMRTHIMPLJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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